(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
The compound "(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a structurally complex heterocyclic molecule featuring a piperidine ring linked to a 4-methyl-1,2,3-thiadiazole moiety via a methanone bridge. The piperidine ring is further substituted with a (4,5-dihydrothiazol-2-yl)thio methyl group. Structural characterization of such compounds typically involves X-ray crystallography, with refinement tools like SHELXL and data processing suites like WinGX being industry standards for determining bond lengths, angles, and molecular conformations.
Properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS3/c1-9-11(21-16-15-9)12(18)17-5-2-10(3-6-17)8-20-13-14-4-7-19-13/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRIRMWPNYHCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 4,5-Dihydrothiazole ring: This can be achieved through the cyclization of appropriate thioamide precursors under acidic or basic conditions.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the thiazole derivative.
Formation of the thiadiazole ring: This can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Scaling up reaction volumes: .
Optimizing reaction times and temperatures: .
Using continuous flow reactors: to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiazole and thiadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Oxidized derivatives of the thiazole and thiadiazole rings.
Reduction products: Reduced forms of the thiazole and thiadiazole rings.
Substitution products: Substituted piperidine derivatives.
Scientific Research Applications
- Antimicrobial Properties : Compounds containing thiazole rings have been extensively studied for their antibacterial and antifungal properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus .
- CNS Activity : The piperidine component suggests potential central nervous system (CNS) activity. Compounds with piperidine structures have been explored for their analgesic and anticonvulsant effects .
- Antitubercular Activity : Some thiazole derivatives have shown promising results in combating Mycobacterium tuberculosis, with specific compounds demonstrating low Minimum Inhibitory Concentrations (MICs), indicating high potency against this pathogen .
Case Studies
Several studies have documented the biological activities of similar compounds:
These studies highlight the potential of thiazole-bearing compounds in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of piperidine- and heterocycle-containing methanones. Key analogues include:
[4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone (): Substituents: A piperazine ring with a 4-methoxyphenyl group and a piperidine-linked methanone. Differences: Lacks the thiadiazole and dihydrothiazole groups present in the target compound. Implications: The methoxy group may enhance solubility but reduce metabolic stability compared to the methyl-thiadiazole moiety.
[4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone (): Substituents: A trimethoxyphenyl group replaces the thiadiazole. Differences: The electron-rich trimethoxy group could increase steric bulk and alter binding affinity compared to the planar thiadiazole.
Methodological Considerations
Comparative studies of such compounds rely on crystallographic tools like SHELXL for refining structural parameters and WinGX for processing diffraction data . For example:
- Conformational analysis : Piperidine and piperazine rings in analogues often exhibit chair or boat conformations, influencing intermolecular interactions.
- Electronic effects : Thiadiazoles (electron-deficient) vs. methoxyphenyls (electron-rich) modulate reactivity and binding.
Hypothetical Comparative Table (Based on Structural Features)
| Compound | Heterocycle Core | Substituents | Predicted LogP* | Potential Applications |
|---|---|---|---|---|
| Target Compound | Piperidine + Thiadiazole | Methyl-thiadiazole, Dihydrothiazole-thio | ~2.5 | Enzyme inhibition, antimicrobial |
| [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone | Piperazine + Piperidine | 4-Methoxyphenyl | ~1.8 | CNS-targeted therapies |
| [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | Piperazine | 3,4,5-Trimethoxyphenyl | ~2.1 | Anticancer, anti-inflammatory |
*LogP values estimated using fragment-based methods.
Key Findings from Methodological Evidence
- SHELX programs are critical for resolving subtle structural differences, such as bond-length variations between thiadiazole (C–S ~1.74 Å) and thiazole (C–S ~1.71 Å) rings .
- WinGX facilitates comparative analysis of crystallographic data, such as packing interactions influenced by methyl vs. methoxy substituents .
Biological Activity
The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , also referred to as EVT-3112530, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound contains multiple heterocyclic structures, including a piperidine ring and thiazole moieties , which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 394.6 g/mol. These structural features contribute to its unique chemical properties and interactions with biological targets.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like EVT-3112530 may exhibit significant antifungal and antibacterial activities. For instance, studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the growth of various pathogens, including resistant strains of bacteria and fungi .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have gained attention in recent years. In vitro studies demonstrate that compounds similar to EVT-3112530 can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These compounds often trigger apoptosis through mechanisms involving the modulation of the Bax/Bcl-2 ratio and activation of caspases .
While the exact mechanism of action for EVT-3112530 remains to be fully elucidated, it is hypothesized that its biological activity may involve:
- Enzyme Inhibition : Compounds containing thiazole and piperidine structures often interact with specific enzymes or receptors.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at specific phases (S and G2/M) in cancer cells .
Case Studies
- Antifungal Activity : A study evaluated the antifungal effects of thiadiazole derivatives against various Candida species. The results indicated that certain compounds exhibited potent activity against azole-resistant strains, suggesting a promising avenue for developing new antifungal agents .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxicity of 1,3,4-thiadiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The findings revealed that modifications to the chemical structure could significantly enhance anticancer activity, with some compounds achieving IC50 values as low as 2.32 µg/mL .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, and how can intermediates be characterized?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the 4,5-dihydrothiazole and 4-methyl-1,2,3-thiadiazole moieties separately. Coupling reactions (e.g., nucleophilic substitution or thioether formation) are critical for linking the piperidine bridge .
- Catalysts and conditions : Use palladium catalysts for cross-coupling reactions and triethylamine as a base for deprotonation during thioether formation .
- Characterization : Employ HPLC for purity assessment (>95%) and NMR to confirm structural integrity, focusing on characteristic peaks (e.g., thiadiazole C-S-C at ~160 ppm in ) .
Q. How can researchers optimize reaction yields during the synthesis of this compound?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol is suitable for precipitation .
- Temperature control : Reflux conditions (~80°C) improve reaction kinetics for cyclization steps (e.g., thiadiazole ring closure) .
- Catalyst screening : Test Pd(PPh) or CuI for coupling efficiency, monitoring via TLC .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- NMR spectroscopy : Assign piperidine CH protons (δ 2.5–3.5 ppm) and thiadiazole ring protons (δ 8.0–8.5 ppm) .
- Mass spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 395.08) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles for the thioether linkage .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and thermal conditions, and what degradation products form?
- Methodology :
- Stability assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, analyzing degradation via HPLC. Thiadiazole rings are prone to hydrolysis under acidic conditions, forming sulfonic acid derivatives .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
-
Assay standardization : Compare IC values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
-
Structural analogs : Synthesize derivatives (e.g., replacing 4-methyl-thiadiazole with 5-nitro-thiophene) to isolate activity contributions (Table 1) .
Table 1 : Comparative Bioactivity of Structural Analogs
Compound Modification Biological Activity (IC, μM) Key Structural Influence 4-Methyl-thiadiazole (parent) 12.3 (Anticancer) Lipophilic methyl group 5-Nitro-thiophene substitution 8.7 (Anticancer) Electron-withdrawing NO Piperidine → Piperazine 22.1 (Anticancer) Altered basicity
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., EGFR kinase). The thiadiazole moiety shows strong hydrogen bonding with active-site residues .
- QSAR studies : Correlate substituent electronegativity (Hammett constants) with activity trends .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology :
- Process optimization : Transition from batch to flow chemistry for exothermic steps (e.g., thioether formation) to improve safety and yield .
- Purification : Replace column chromatography with recrystallization (DMF/EtOH) for cost-effective bulk production .
Methodological Notes
- Contradictory data : Discrepancies in bioactivity may arise from impurity profiles (e.g., unreacted intermediates). Always characterize batches via LC-MS before testing .
- Advanced characterization : Solid-state NMR or cryo-EM can elucidate polymorphic forms affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
